![molecular formula C7H4F3IO B1440972 4-Iodo-2-(trifluoromethyl)phenol CAS No. 1132942-88-1](/img/structure/B1440972.png)
4-Iodo-2-(trifluoromethyl)phenol
Overview
Description
“4-Iodo-2-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H4F3IO. It has a molecular weight of 288.01 . It is used as an intermediate in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “4-Iodo-2-(trifluoromethyl)phenol” were not found in the search results, it is known to be an intermediate in organic synthesis .Molecular Structure Analysis
The InChI code for “4-Iodo-2-(trifluoromethyl)phenol” is1S/C7H4F3IO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H
. This indicates that the molecule consists of a phenol group (a benzene ring with a hydroxyl group) with iodine and trifluoromethyl groups attached. Physical And Chemical Properties Analysis
“4-Iodo-2-(trifluoromethyl)phenol” is a white to yellow solid . The storage temperature is recommended to be at room temperature .Scientific Research Applications
Pharmaceutical Intermediates
4-Iodo-2-(trifluoromethyl)phenol: is used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of iodine and trifluoromethyl groups into pharmaceutical molecules, which can significantly alter their pharmacokinetic properties .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactivity with various organic and inorganic compounds makes it a valuable reagent for introducing iodine and trifluoromethyl groups into target molecules .
Material Science
In material science, 4-Iodo-2-(trifluoromethyl)phenol can be used to modify the surface properties of materials. The trifluoromethyl group, in particular, can impart hydrophobicity, which is beneficial in creating water-resistant surfaces .
Chemical Synthesis
The compound finds application in chemical synthesis where it can act as a catalyst or a reactant. Its iodine atom can be used in catalytic cycles, especially in reactions requiring halogen participation .
Chromatography
Due to its distinct chemical properties, 4-Iodo-2-(trifluoromethyl)phenol can be utilized in chromatography as a standard or a derivative for the detection of similar compounds, enhancing the accuracy of chromatographic analyses .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reference material for calibration and quantification purposes. Its stability and well-defined characteristics make it suitable for use in various analytical techniques .
Fluorinated Compound Synthesis
The trifluoromethyl group is of particular interest in the synthesis of fluorinated compounds, which are increasingly used in medicinal chemistry due to their unique biological activities4-Iodo-2-(trifluoromethyl)phenol can be used to introduce this group into bioactive molecules .
Pesticide Development
The compound’s structural features are beneficial in the development of new pesticides. The presence of the iodine and trifluoromethyl groups can contribute to the creation of more effective and selective agrochemicals .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-iodo-2-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXCSGNJJHAYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693495 | |
Record name | 4-Iodo-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-(trifluoromethyl)phenol | |
CAS RN |
1132942-88-1 | |
Record name | 4-Iodo-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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